molecular formula C14H10F5NO B13430795 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline

Cat. No.: B13430795
M. Wt: 303.23 g/mol
InChI Key: CEJDPTWUPAPNBK-UHFFFAOYSA-N
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Description

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline is a fluorinated aromatic amine compound It is characterized by the presence of difluoro and trifluoromethyl groups attached to a phenoxy ring, which is further connected to a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline typically involves multiple steps. One common method starts with the halogenation of a precursor compound, followed by a nucleophilic substitution reaction to introduce the fluorinated groups. The final step often involves the coupling of the fluorinated intermediate with an aniline derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the use of efficient catalysts and reagents, as well as advanced purification techniques to ensure the desired product’s quality and purity .

Chemical Reactions Analysis

Types of Reactions: 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism by which 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of enzymes, receptors, or other proteins, ultimately affecting cellular processes and pathways .

Comparison with Similar Compounds

  • 2,6-Difluoro-4-(trifluoromethyl)pyridine
  • 2,6-Dichloro-4-(trifluoromethyl)aniline
  • 2,3-Difluoro-4-methoxyphenol

Comparison: Compared to these similar compounds, 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline is unique due to its specific substitution pattern and the presence of both difluoro and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced stability, making it particularly valuable in various applications .

Biological Activity

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H12F5NO\text{C}_{14}\text{H}_{12}\text{F}_5\text{N}\text{O}
  • Molecular Weight : 305.25 g/mol
  • CAS Number : 2244087-05-4

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, particularly in the fields of oncology and anti-inflammatory therapies.

Pharmacological Effects

  • Anticancer Activity :
    • Research indicates that derivatives of this compound may exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with trifluoromethyl groups have been shown to inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Properties :
    • The compound's structure suggests potential anti-inflammatory activity. Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
  • Antiviral Activity :
    • Some derivatives have shown promise as antiviral agents, particularly against RNA viruses. Mechanistic studies suggest that these compounds may interfere with viral replication processes .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound and its analogs:

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of a related compound with a similar structure. The results showed significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Case Study 2: Inhibition of Inflammatory Responses

In a preclinical model of arthritis, a derivative was administered to evaluate its anti-inflammatory effects. The study found a marked reduction in joint swelling and inflammatory markers in treated animals compared to controls, suggesting a promising therapeutic role for this class of compounds .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through the modulation of Bcl-2 family proteins.
  • Cytokine Modulation : It appears to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Viral Replication Interference : The antiviral activity may involve inhibition of viral polymerases or proteases.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh
Anti-inflammatoryModerate
AntiviralEmerging

Properties

Molecular Formula

C14H10F5NO

Molecular Weight

303.23 g/mol

IUPAC Name

2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline

InChI

InChI=1S/C14H10F5NO/c1-7-2-3-12(11(20)4-7)21-13-9(15)5-8(6-10(13)16)14(17,18)19/h2-6H,20H2,1H3

InChI Key

CEJDPTWUPAPNBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)N

Origin of Product

United States

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